molecular formula C18H19N3OS B5571440 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea

Cat. No. B5571440
M. Wt: 325.4 g/mol
InChI Key: HYULGFLSEJBQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea and related compounds involves cyclization reactions and the use of specific reagents to introduce the thiourea functionality. For instance, similar compounds have been synthesized by cyclization of 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, demonstrating the flexibility in synthesizing indole-containing thiourea derivatives (Kumbhare et al., 2013).

Molecular Structure Analysis

Molecular structure analyses of thioureas reveal planar conformations and stabilization through intramolecular hydrogen bonds. The crystal structure of similar thiourea derivatives, such as N-ethoxycarbonyl-N′-o-methoxyphenylthiourea, exhibits planar molecules in the monoclinic space group, with intramolecular hydrogen bonds enhancing stability (Su et al., 2006).

Chemical Reactions and Properties

Thioureas are reactive towards alkylation, cyclization, and substitution reactions. They can participate in the formation of S-(ethoxycarbonylmethyl) derivatives when reacted with ethyl chloroacetate, illustrating the chemical versatility of thioureas (Avetisyan & Galstyan, 2019). Additionally, the presence of methoxy and phenyl groups in these compounds can influence their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The planar structure and presence of hydrogen bonding significantly influence its physical characteristics, as seen in related compounds where specific crystallographic parameters and solubility properties have been detailed (Su et al., 2006).

Scientific Research Applications

Antiparkinsonian Activity

A series of urea and thiourea derivatives, including compounds related to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea, have been synthesized and evaluated for their potential antiparkinsonian effects. These compounds have shown significant activity in reducing haloperidol-induced catalepsy in mice, suggesting their potential in treating Parkinson's disease. Some of these derivatives also exhibit neuroprotective properties, highlighting their potential in drug design for neurological conditions (Azam, Alkskas, & Ahmed, 2009).

Antimicrobial Properties

Novel 2-(1H-indol-3-yl)ethylthiourea derivatives have demonstrated broad antimicrobial activity against various bacterial and fungal strains. This includes significant inhibitory effects against Gram-positive cocci, Gram-negative rods, and a wide range of viruses, including HIV-1. The broad-spectrum antimicrobial and antiviral activities of these compounds suggest their potential in developing new therapeutic agents for infectious diseases (Sanna et al., 2018).

Pharmacological Investigations

Further pharmacological studies on thiourea derivatives have focused on their anti-inflammatory, analgesic, and nitric oxide releasing properties. These compounds, particularly those with specific structural modifications, have shown promising results in reducing gastrointestinal toxicity typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). This makes them potential candidates for safer anti-inflammatory medications (Bhandari et al., 2010).

Safety and Hazards

There is no published literature on the toxicity of 5-MeO-DALT .

properties

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-22-15-7-8-17-16(11-15)13(12-20-17)9-10-19-18(23)21-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYULGFLSEJBQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.